molecular formula C12H15NO B1600993 1-Benzyl-4-methylpyrrolidin-3-one CAS No. 69079-25-0

1-Benzyl-4-methylpyrrolidin-3-one

Cat. No.: B1600993
CAS No.: 69079-25-0
M. Wt: 189.25 g/mol
InChI Key: NSXHIJHCRCPVAS-UHFFFAOYSA-N
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Description

1-Benzyl-4-methylpyrrolidin-3-one is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as this compound, can be achieved through various strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A specific synthesis route for this compound is not available in the search results.


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2/c1-11-8-15(10-13(11)7-14)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 . This indicates the presence of a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 189.25 .

Scientific Research Applications

Medicinal Chemistry Applications

1-Benzyl-4-methylpyrrolidin-3-one derivatives have shown significant potential in the development of new therapeutic agents. For instance, a related compound, 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), has been identified as a potent PARP inhibitor with excellent potency against PARP-1 and PARP-2 enzymes. This compound is aqueous soluble, orally bioavailable, and has demonstrated good in vivo efficacy in cancer models, highlighting its potential in cancer treatment (Penning et al., 2009).

Polymer Science Applications

In polymer science, N-Benzyl-3-methylenepyrrolidin-2-one was synthesized and homopolymerized under free radical conditions to produce isotactic polymers. This study showcases the versatility of this compound derivatives in generating novel polymeric materials with specific structural characteristics, such as isotacticity with a minor tendency to syndiotacticity (Neuhaus & Ritter, 2015).

Organic Synthesis Applications

The compound has also been utilized in organic synthesis research. For example, stereoselective reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione using sodium borohydride with selected metal chlorides has been studied. This research provides insights into the stereoselective synthesis of bioactive compounds, indicating the importance of this compound derivatives in the synthesis of natural products and pharmaceuticals (Jumali et al., 2017).

Electrochemistry Applications

Moreover, this compound derivatives have found applications in electrochemistry. Studies involving room-temperature ionic liquids (RTILs) containing 1-butyl-1-methylpyrrolidinium ions highlight their utility in electrochemical processes. These RTILs exhibit unique electrochemical behaviors and are promising solvents for electrochemical applications, including the reduction of benzaldehyde to radical anion and dianion species (Brooks & Doherty, 2005).

Safety and Hazards

The safety information for 1-Benzyl-4-methylpyrrolidin-3-one indicates that it is dangerous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The pyrrolidine ring, a key feature of 1-Benzyl-4-methylpyrrolidin-3-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that this compound and similar compounds could have potential applications in drug discovery and development.

Biochemical Analysis

Biochemical Properties

1-Benzyl-4-methylpyrrolidin-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity . For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cognitive function or reducing inflammation . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s effects become significantly pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels . The compound’s interaction with cofactors, such as NADPH, is also crucial for its metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cellular membranes, while binding proteins help in its localization and accumulation within specific cellular compartments. The distribution of this compound can influence its biological activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The precise localization of this compound is critical for its role in various cellular processes.

Properties

IUPAC Name

1-benzyl-4-methylpyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXHIJHCRCPVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497980
Record name 1-Benzyl-4-methylpyrrolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69079-25-0
Record name 1-Benzyl-4-methylpyrrolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-4-methylpyrrolidin-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 48.0 g (0.184 mole) of 1-benzyl-4-ethoxycarbonyl-4-methyl-3-pyrrolidone [prepared as described in Step (3) above] and 80 ml of concentrated hydrochloric acid was heated under reflux for 24 hours. The reaction mixture was then filtered, and the filtrate was concentrated by evaporation under reduced pressure. The residue was diluted with water and made alkaline by adding a 50% w/v aqueous solution of sodium hydroxide to pH 10, after which it was extracted with diethyl ether. The diethyl ether extract was dried and the solvent was then distilled from the extract under reduced pressure. The residue was purified by column chromatography through silica gel eluted with a 2.5:7.5 by volume mixture of ethyl acetate and toluene, to give 31.7 g of 1-benzyl-4-methyl-3-pyrrolidone as a red oil.
Name
1-benzyl-4-ethoxycarbonyl-4-methyl-3-pyrrolidone
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 30.15 g (115.4 mmol) sample of the ester from step c was hydrolyzed and decarboxylated by adding to 280 mL of 1M HCl and heating at 100° C. under reflux conditions for 12 hours. The mixture was then poured over ice and the impurities extracted into methylene chloride. The aqueous solution was then adjusted to pH 8 with potassium carbonate and the product extracted into methylene chloride, which was then dried over anhydrous sodium sulfate. The solvent was removed by evaporation under vacuum, to yield 9.95 g of 1-benzyl-4-methylpyrrolidin-3-one, NMR (CDCl3) d 1.12 (d, 3H, J=7.5 Hz), 2.50 (m, 1H), 2.75 (m, 2H), 3.33 (m, 2H), 3.69 (d, 2H, J=7.5 Hz), 7.32 (m, 5H).
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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